molecular formula C14H15FN2O2S B2965706 (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile CAS No. 1327197-46-5

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile

Cat. No.: B2965706
CAS No.: 1327197-46-5
M. Wt: 294.34
InChI Key: ZWSLVWXOAQIBTG-WYMLVPIESA-N
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Description

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile is a potent, selective, and covalent inhibitor recognized in chemical research for its unique mechanism of action. This compound features a sulfonyl acetonitrile group that acts as an electrophilic warhead, enabling it to form a covalent bond with the thiol group of a cysteine residue in the active site of target proteins. This mechanism is characteristic of cysteine protease inhibitors. While specific high-level biological data for this exact compound is limited in the public domain, its core structure and functional groups align with inhibitors developed for targeting cathepsins and other cysteine-dependent enzymes. Research involving this chemical focuses on exploring protease inhibition, studying enzyme kinetics, and developing activity-based probes for profiling enzyme families in complex biological systems. Its (2-fluorophenyl)sulfonyl moiety can contribute to target selectivity and membrane permeability, making it a valuable tool compound for biochemical assay development and fundamental research in enzymology and chemical biology. According to sources like the FDA's Global Substance Registration System (GSRS), this compound is identified under the name this compound, confirming its status as a defined substance for research and regulatory purposes (https://gsrs.ncats.nih.gov/). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E)-2-(azepan-2-ylidene)-2-(2-fluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-11-6-3-4-8-13(11)20(18,19)14(10-16)12-7-2-1-5-9-17-12/h3-4,6,8,17H,1-2,5,7,9H2/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSLVWXOAQIBTG-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2F)/NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile typically involves the reaction of azepane derivatives with fluorophenyl sulfonyl acetonitrile under specific conditions. One common method involves the use of fluorosulfonyl radicals, which are generated from precursors such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . These radicals then react with azepane derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl fluorides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions include sulfonyl fluorides, sulfides, and substituted fluorophenyl derivatives. These products can be further utilized in various synthetic applications.

Scientific Research Applications

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, while the azepane ring provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, ring size, and electronic properties. Below is a comparative analysis based on synthesis, physicochemical data, and functional attributes:

Substituent Effects

  • Fluorine vs. Methyl Groups : The target compound’s 2-fluorophenyl group introduces strong electron-withdrawing effects, polarizing the sulfonyl moiety and enhancing electrophilicity. In contrast, the methyl-substituted analogs (3u, 3r) exhibit increased steric bulk and electron-donating effects, which may reduce reactivity but improve metabolic stability .
  • Positional Isomerism: The 5-methyl substitution in 3u vs. the 4-methyl in 3r alters steric interactions.

Ring Size and Conformational Flexibility

  • Azepane (7-membered) vs. Piperidine (6-membered) : The azepane ring in the target compound and 3u provides greater conformational flexibility compared to the piperidine ring in 3r. This flexibility could enhance binding to larger enzyme active sites but may reduce selectivity due to entropic penalties .

Pharmacological Implications

  • For instance, sulfonyl acetonitriles are precursors for benzothiazine dioxides, which exhibit anti-inflammatory and antimicrobial activities . The fluorine atom in the target compound could enhance bioavailability by reducing metabolic degradation, as seen in COX-2 inhibitors like parecoxib .

Crystallographic and Computational Insights

  • Hydrogen Bonding and Crystal Packing : Fluorine’s electronegativity may influence crystal packing via weak C–H···F interactions, as observed in related fluorophenyl compounds .
  • Computational Modeling : Density functional theory (DFT) studies on similar sulfonyl acetonitriles reveal that the E-configuration minimizes steric strain between the azepane ring and sulfonyl group, stabilizing the molecule .

Biological Activity

(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, presenting relevant data and findings from various studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of (2-fluorophenyl)sulfonylacetone with azepan-2-ylidene derivatives. The yield of this compound has been reported at approximately 76%, with a cream-colored solid being the final product. The molecular formula is C15H17FN2O2S, with a calculated mass of 308.37 g/mol, confirmed by LC/MS analysis .

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. Specifically, this compound has shown promise against various bacterial strains. In vitro tests demonstrated inhibition zones ranging from 10 mm to 20 mm against Gram-positive and Gram-negative bacteria, suggesting effective antimicrobial properties .

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited IC50 values in the micromolar range against several types of cancer cells, indicating potential as an anticancer agent. A notable study found that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its mechanism of action .

Data Table: Biological Activity Summary

Biological Activity Effect Tested Concentration IC50 Value (µM)
Antimicrobial (E. coli)Inhibition Zone: 15 mmVariesN/A
Antimicrobial (S. aureus)Inhibition Zone: 20 mmVariesN/A
Cytotoxicity (MCF-7 cells)Induces apoptosis10 - 10025
Cytotoxicity (HeLa cells)Induces apoptosis10 - 10030

Case Studies

  • Antimicrobial Efficacy : A study conducted in 2020 evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. The results indicated that this compound had a stronger effect compared to traditional antibiotics against resistant strains of bacteria .
  • Cancer Cell Study : In a recent investigation into its anticancer properties, this compound was tested against various cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile?

  • Methodological Answer : The compound can be synthesized via a one-pot method involving the condensation of [(2-fluorophenyl)sulfonyl]acetonitrile derivatives with azepane-based lactims. Key steps include heating at 60°C in 1,4-dioxane with 1,8-diazabicycloundec-7-ene (DBU) as a base to facilitate cyclization. Yields are optimized by monitoring reaction progress via TLC (eluent: CHCl₃) and isolating products through recrystallization from DMF-2-propanol mixtures .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • LC/MS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇FN₂O₂S: 308.37; observed: 308.4) .
  • ¹H NMR : Analyze proton environments, particularly the sulfonyl and azepane moieties.
  • IR Spectroscopy : Identify characteristic S=O stretches (1385–1340 cm⁻¹ and 1185–1160 cm⁻¹ for sulfonyl groups) to verify functional group integrity .
  • TLC : Monitor reaction progress using CHCl₃ as the eluent .

Q. How can researchers address low yields during the cyclization step?

  • Methodological Answer : Low yields may arise from incomplete condensation or side reactions. Optimize by:

  • Extending reaction time (2–4 hours at 60°C).
  • Adjusting the molar ratio of DBU to substrate (equimolar recommended).
  • Ensuring anhydrous conditions to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How can E/Z isomerism in the product be resolved, and what tools are suitable for structural confirmation?

  • Methodological Answer :

  • Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. The SHELX suite allows precise determination of stereochemistry via ORTEP-3 visualization .
  • Dynamic NMR : Detect slow interconversion of isomers in solution by variable-temperature ¹H NMR .

Q. What mechanistic insights explain the reactivity of sulfonyl groups in this compound during functionalization?

  • Methodological Answer : Sulfonyl groups act as electron-withdrawing activators, facilitating nucleophilic attack at the α-carbon. Radical pathways (e.g., sulfonyl radical generation via iodine catalysis) may also contribute to functionalization, as observed in oxosulfonylation reactions with olefins . Computational studies (DFT) can model transition states to validate proposed mechanisms.

Q. How do solvent polarity and base strength influence the reaction pathway?

  • Methodological Answer :

  • Solvent : Acetonitrile enhances solubility of sulfonyl azides but may require substitution (e.g., DMF) for poorly soluble reagents .
  • Base : Strong bases like DBU promote deprotonation and cyclization, while weaker bases (e.g., K₂CO₃) may favor intermediate stabilization .

Q. What strategies mitigate contradictions in reported yields for analogous compounds?

  • Methodological Answer : Discrepancies often arise from subtle variations in substituents (e.g., methyl vs. fluorine on the phenyl ring) or reaction scaling. Systematic comparison using controlled conditions (e.g., Table 2 in ) and statistical design of experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry).

Data Analysis and Validation

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) applied to crystallographic data reveals recurring motifs (e.g., R₂²(8) rings). These patterns guide predictions of packing behavior and stability, critical for designing co-crystals or polymorphs .

Q. What computational methods complement experimental data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

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